molecular formula C12H24N2O B2685615 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol CAS No. 96636-09-8

2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol

Cat. No.: B2685615
CAS No.: 96636-09-8
M. Wt: 212.337
InChI Key: BIXNAQMJXOVGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is a chemical compound with a unique structure that combines a cyclohexane ring with a diazepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4-methyl-1,4-diazepane in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The diazepane ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield cyclohexanone derivatives, while reduction can produce various substituted cyclohexane compounds.

Scientific Research Applications

2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can interact with biological molecules, potentially inhibiting or activating certain pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-amine: Similar structure but with an amine group instead of an alcohol.

    (4-Methyl-1,4-diazepan-1-yl)acetic acid: Contains an acetic acid moiety instead of a cyclohexane ring.

    Cyclohexanol: Lacks the diazepane ring but has a similar cyclohexane structure.

Uniqueness

2-(4-Methyl-1,4-diazepan-1-yl)cyclohexan-1-ol is unique due to the combination of the cyclohexane ring and the diazepane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where both structural features are advantageous.

Properties

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-13-7-4-8-14(10-9-13)11-5-2-3-6-12(11)15/h11-12,15H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXNAQMJXOVGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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